N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0767329
InChI: InChI=1S/C16H15NO6S/c18-24(19,12-2-4-13-16(8-12)21-6-5-20-13)17-9-11-1-3-14-15(7-11)23-10-22-14/h1-4,7-8,17H,5-6,9-10H2
SMILES: C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C16H15NO6S
Molecular Weight: 349.4 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

CAS No.:

Cat. No.: VC0767329

Molecular Formula: C16H15NO6S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide -

Specification

Molecular Formula C16H15NO6S
Molecular Weight 349.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Standard InChI InChI=1S/C16H15NO6S/c18-24(19,12-2-4-13-16(8-12)21-6-5-20-13)17-9-11-1-3-14-15(7-11)23-10-22-14/h1-4,7-8,17H,5-6,9-10H2
Standard InChI Key GJBBWHJGKSHZBS-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4
Canonical SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator